molecular formula C17H21N3O4 B2505776 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 899955-12-5

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No. B2505776
CAS RN: 899955-12-5
M. Wt: 331.372
InChI Key: DCYGAIFXPWPAPG-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, commonly known as DMFO, is a chemical compound that has been widely used in scientific research. It belongs to a class of compounds known as oxalamides, which have shown promising results in various biological applications. DMFO is a potent inhibitor of certain enzymes, which makes it a valuable tool for studying biochemical pathways and physiological processes in the laboratory.

Scientific Research Applications

Polymer Science and Material Engineering

A novel cationic polymer, synthesized by free-radical polymerization, demonstrates significant versatility in its application, particularly in DNA condensation and release upon light irradiation, as well as in switching its antibacterial activity from toxic to non-toxic character against Escherichia coli. This innovation opens avenues in controlled drug delivery systems and the development of antibacterial surfaces (Sobolčiak et al., 2013).

Chemical Synthesis and Medicinal Chemistry

Research into the synthesis of complex heterocycles from simpler precursors, including those similar in structure to N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, showcases the potential for creating novel therapeutic agents. For example, the development of new compounds with potential antiprotozoal activity through the manipulation of furan and imidazo[1,2-a]pyridine moieties indicates the scope for drug discovery and synthesis (Ismail et al., 2004).

Environmental Chemistry

The photoassisted Fenton reaction, utilizing similar complex organic molecules, showcases a method for the complete mineralization of contaminants like pesticides in water. This research highlights the compound's relevance in environmental remediation technologies, offering a pathway for degrading persistent organic pollutants into harmless end products (Pignatello & Sun, 1995).

Crystallography and Material Characterization

Studies on novel quinoxalines derivatives, similar in complexity to the compound , provide insights into the structural basis for their function as inhibitors for c-Jun N-terminal kinases. This underlines the importance of crystallography in understanding the biological activity of complex molecules, paving the way for the design of more effective therapeutic agents (Abad et al., 2020).

Biomolecular Chemistry

The synthesis of N,N-Dimethyltryptamine derivatives from furanidine and p-cyanomethyl-phenylhydrazine, as explored in one study, exemplifies the innovative approaches to creating compounds with potential psychological or therapeutic effects. Such research contributes to the broader understanding of neuroactive substances and their synthesis (Li De-chen, 2002).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-20(2)13(15-9-6-10-24-15)11-18-16(21)17(22)19-12-7-4-5-8-14(12)23-3/h4-10,13H,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYGAIFXPWPAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1OC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

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